molecular formula C14H12N2O B2591107 4,6-Dimethyl-2-phenylfuro[2,3-d]pyrimidine CAS No. 96714-77-1

4,6-Dimethyl-2-phenylfuro[2,3-d]pyrimidine

Cat. No.: B2591107
CAS No.: 96714-77-1
M. Wt: 224.263
InChI Key: BVRDDGBKFXWGMO-UHFFFAOYSA-N
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Description

Overview of Fused Heterocyclic Systems in Chemical Research

Fused heterocyclic systems are a cornerstone of modern chemical science, representing a vast and diverse class of organic compounds. These structures are formed when at least one carbocyclic or heterocyclic ring shares a bond with another ring. The inclusion of heteroatoms such as nitrogen, oxygen, and sulfur within these cyclic frameworks imparts unique chemical and physical properties, making them invaluable scaffolds in medicinal chemistry and materials science.

The fusion of different ring systems allows for the creation of rigid, three-dimensional structures with specific electronic and steric properties. This structural diversity is a key reason for their widespread investigation, as it enables the fine-tuning of molecular properties for specific applications. Many biologically active natural products and synthetic pharmaceuticals feature fused heterocyclic cores, which are often crucial for their therapeutic effects.

Significance of the Furo[2,3-d]pyrimidine (B11772683) Scaffold

Within the extensive family of fused heterocycles, the furo[2,3-d]pyrimidine scaffold has garnered significant attention from researchers. This bicyclic system, consisting of a furan (B31954) ring fused to a pyrimidine (B1678525) ring, is of particular interest due to its structural analogy to purines, which are fundamental components of nucleic acids. This bioisosteric relationship means that furo[2,3-d]pyrimidine derivatives can interact with biological targets that recognize purines, such as enzymes and receptors, leading to a wide array of pharmacological activities.

The furo[2,3-d]pyrimidine core has been identified as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme. Derivatives of this scaffold have been investigated for a range of potential therapeutic applications, including as anticancer, antiviral, antimicrobial, and anti-inflammatory agents. The versatility of the furo[2,3-d]pyrimidine system allows for chemical modifications at various positions, enabling the development of targeted and potent therapeutic agents.

Structural Classification of Furo[2,3-d]pyrimidine Isomers

The fusion of a furan and a pyrimidine ring can result in several constitutional isomers, depending on the points of attachment between the two rings. The nomenclature of these isomers indicates the face of the furan ring ( researchgate.netnih.gov, researchgate.netnih.gov, or nih.govchemspider.com) that is fused to a specific bond of the pyrimidine ring (denoted by a letter, such as 'd' for the 4,5-bond).

The primary isomers of furopyrimidine include:

Furo[2,3-d]pyrimidine: This is the most extensively studied isomer, where the fusion occurs at the 'd' face of the pyrimidine ring.

Furo[3,2-d]pyrimidine: In this isomer, the furan ring is fused in the opposite orientation compared to the [2,3-d] isomer.

Furo[3,4-d]pyrimidine: This isomer features a different connectivity between the furan and pyrimidine rings.

Each of these isomeric scaffolds possesses a unique arrangement of atoms and, consequently, distinct electronic and steric properties. This leads to differences in their chemical reactivity and biological activity profiles.

Isomer NameFusion PatternGeneral Structure
Furo[2,3-d]pyrimidineFuran researchgate.netnih.gov fused to Pyrimidine [d]Image of Furo[2,3-d]pyrimidine structure
Furo[3,2-d]pyrimidineFuran researchgate.netnih.gov fused to Pyrimidine [d]Image of Furo[3,2-d]pyrimidine structure
Furo[3,4-d]pyrimidineFuran nih.govchemspider.com fused to Pyrimidine [d]Image of Furo[3,4-d]pyrimidine structure

Contextualization of 4,6-Dimethyl-2-phenylfuro[2,3-d]pyrimidine within the Furo[2,3-d]pyrimidine Class

The specific compound of focus, This compound , belongs to the furo[2,3-d]pyrimidine class. Its structure is characterized by the core furo[2,3-d]pyrimidine scaffold with specific substituents at defined positions:

A phenyl group at position 2.

Methyl groups at positions 4 and 6.

Properties

IUPAC Name

4,6-dimethyl-2-phenylfuro[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-9-8-12-10(2)15-13(16-14(12)17-9)11-6-4-3-5-7-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRDDGBKFXWGMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2O1)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4,6 Dimethyl 2 Phenylfuro 2,3 D Pyrimidine

Classical Synthetic Routes to Furo[2,3-d]pyrimidines

The construction of the furo[2,3-d]pyrimidine (B11772683) scaffold is often achieved through established synthetic transformations. These classical routes can be broadly categorized into cyclization reactions from pyrimidine (B1678525) precursors, the construction of the furan (B31954) ring onto a pyrimidine nucleus, and multi-component reactions.

Cyclization Reactions from Pyrimidine Precursors

One of the most common strategies for synthesizing furo[2,3-d]pyrimidines involves the intramolecular cyclization of appropriately substituted pyrimidine derivatives. This approach typically starts with a pyrimidine ring bearing a reactive functional group at the 5-position, which can undergo cyclization with a neighboring group to form the fused furan ring. For instance, 6-hydroxypyrimidines can be condensed with α-haloketones. In this reaction, the hydroxyl group of the pyrimidine acts as a nucleophile, attacking the carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to yield the furo[2,3-d]pyrimidine core. The specific substituents on the final product are determined by the nature of the starting pyrimidine and the α-haloketone.

Furan Ring Construction on Pyrimidine Nuclei

Another classical approach involves the construction of the furan ring onto a pre-formed pyrimidine scaffold. This can be achieved through various synthetic maneuvers. A notable example is the reaction of pyrimidine-4,6-diol with nitroolefins under catalyst-free conditions, proceeding via a [3+2] cyclization to form furo[2,3-d]pyrimidine derivatives. rsc.org This method offers an environmentally friendly and efficient route to these bicyclic systems. The reaction is typically performed in water at elevated temperatures, leading to good to high yields of the desired products. rsc.org

Multi-Component Reactions (MCRs) in Furo[2,3-d]pyrimidine Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, have emerged as a powerful tool for the synthesis of heterocyclic compounds, including furo[2,3-d]pyrimidines. scilit.comresearchgate.net These reactions are highly atom-economical and often lead to the rapid construction of molecular diversity. A palladium(II)-catalyzed three-component synthesis of 2,4,6-triarylfuro[2,3-d]pyrimidines has been developed from β-ketodinitriles, boronic acids, and aldehydes. scilit.com This reaction involves the participation of both nitrile groups in the concurrent construction of the furo-pyrimidine system through the formation of multiple carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds. scilit.com

Specific Synthesis of 4,6-Dimethyl-2-phenylfuro[2,3-d]pyrimidine

While general methods for the synthesis of the furo[2,3-d]pyrimidine core are well-established, specific pathways have been developed for the preparation of this compound, utilizing carefully chosen precursors to introduce the desired phenyl and dimethyl substitutions.

Synthetic Pathways Involving 6-Amino-2-phenyl-4(3H)-pyrimidinone and Dinitrophenyl Oximes

A specific, though less commonly documented, synthetic route to furo[2,3-d]pyrimidine derivatives may involve the reaction of aminopyrimidinones with dinitrophenyl oximes. While detailed experimental procedures for the synthesis of this compound using this specific methodology are not extensively reported in the mainstream literature, the proposed reaction would likely proceed through a complex cascade of reactions. It is hypothesized that the amino group of the pyrimidinone would react with the oxime, potentially leading to a rearrangement and subsequent cyclization to form the furan ring. The dinitrophenyl group would serve as a leaving group, facilitating the ring closure. This pathway remains an area for further synthetic exploration to establish its viability and optimize reaction conditions.

Utilizing Diethyl Propargyl Malonate and Acetamidine (B91507) Hydrochloride Precursors

A more established route to a closely related precursor, 4-chloro-2,6-dimethylfuro[2,3-d]pyrimidine, involves a three-step reaction starting from diethyl propargyl malonate and acetamidine hydrochloride. nih.gov This synthesis first involves the condensation of diethyl propargyl malonate with acetamidine hydrochloride to form a pyrimidine intermediate. nih.gov This intermediate then undergoes an intramolecular cyclization in the presence of concentrated sulfuric acid to yield 2,6-dimethylfuro[2,3-d]pyrimidin-4-ol. nih.gov Subsequent chlorination with phosphorus oxychloride affords the 4-chloro derivative. nih.gov

To achieve the desired 2-phenyl substitution for the target molecule, this compound, this methodology could be adapted by replacing acetamidine hydrochloride with benzamidine (B55565) hydrochloride. The benzamidine would introduce the phenyl group at the 2-position of the pyrimidine ring during the initial condensation step. The subsequent intramolecular cyclization and further functionalization would then lead to the final product.

Starting Material 1 Starting Material 2 Key Intermediate Final Product (or precursor) Reference
Diethyl propargyl malonateAcetamidine hydrochloride2,6-dimethylfuro[2,3-d]pyrimidin-4-ol4-chloro-2,6-dimethylfuro[2,3-d]pyrimidine nih.gov
β-KetodinitrilesBoronic Acids & AldehydesN/A2,4,6-Triarylfuro[2,3-d]pyrimidines scilit.com
Pyrimidine-4,6-diolNitroolefinsN/ASubstituted furo[2,3-d]pyrimidines rsc.org

Strategies for Scaling Up Synthesis of Key Intermediates

The industrial-scale production of complex heterocyclic compounds like this compound necessitates robust and optimized synthetic routes for its key intermediates. While specific scale-up literature for this exact molecule is limited, general principles for optimizing the synthesis of related pyridazine (B1198779) and fused pyridazine intermediates are applicable. researchgate.net Key strategies focus on maximizing yield, minimizing reaction times, and ensuring process safety and cost-effectiveness.

Common approaches include:

Process Parameter Optimization: A thorough investigation of reaction parameters such as temperature, pressure, catalyst loading, and reaction time is crucial. Small adjustments can lead to significant improvements in yield and purity on a larger scale.

Flow Chemistry: Transitioning from batch to continuous flow processing can offer superior heat and mass transfer, improved safety for handling hazardous reagents, and greater consistency in product quality. This is particularly advantageous for exothermic reactions or when dealing with unstable intermediates.

Telescoping Reactions: Designing multi-step syntheses where intermediates are not isolated can significantly reduce waste, save time, and lower operational costs. This "one-pot" approach requires careful selection of compatible reagents and solvent systems.

Alternative Starting Materials: Evaluating different starting materials or synthetic pathways can uncover more economical and sustainable routes for producing key building blocks.

Optimizing the yield of intermediates is a critical aspect of scaling up production. For many heterocyclic systems, moving from laboratory-scale synthesis to pilot or industrial scale requires re-evaluation and modification of the initial synthetic protocol to ensure efficiency and economic viability. researchgate.net

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the use of advanced techniques and green chemistry principles to reduce environmental impact, improve efficiency, and enhance safety. These approaches have been successfully applied to the synthesis of pyrimidine and its fused derivatives.

Microwave-Assisted Synthesis

Microwave irradiation has become a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. Its primary benefit lies in the rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner product profiles. unr.edu.arnih.gov

In the synthesis of pyrimidine derivatives, microwave assistance has been employed in one-pot, multi-component reactions, often under solvent-free conditions. unr.edu.arnih.gov For instance, the synthesis of pyrano[2,3-d]pyrimidine derivatives has been achieved in excellent yields (78–94%) within 3–6 minutes under microwave irradiation, compared to conventional heating which required 1–6 hours for moderate yields. nih.gov This efficiency is a hallmark of microwave-assisted organic synthesis (MAOS).

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Pyrano[2,3-d]pyrimidine Derivatives nih.gov

MethodReaction TimeYield
Microwave Irradiation3–6 minutes78–94%
Conventional Heating (60 °C)1–4 hours71–87%
Conventional Heating (48 °C)2–6 hours69–86%

This technique has been broadly applied to various fused pyrimidine systems, demonstrating its versatility and alignment with the principles of green chemistry by reducing energy consumption and reaction time. bohrium.comnih.govfoliamedica.bg

Ultrasonic Irradiation in Synthetic Protocols

The use of ultrasonic irradiation is another green synthetic technique that enhances chemical reactions through acoustic cavitation. This phenomenon involves the formation, growth, and implosive collapse of bubbles in a liquid, generating localized hot spots with extremely high temperatures and pressures. This energy input can significantly accelerate reaction rates and improve yields.

Ultrasound has been effectively used in the one-pot, three-component synthesis of fused heterocyclic pyrimidines in high yields. nih.gov These reactions are often performed in environmentally benign solvents like water, further enhancing their green credentials. nih.goveurjchem.com The advantages of this method include operational simplicity, short reaction times, and straightforward work-up procedures. nih.gov For example, the synthesis of diversely substituted pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has been efficiently promoted by ultrasound irradiation in an aqueous ethanol (B145695) medium. eurjchem.com This methodology has proven superior to conventional methods by offering shorter reaction times and often higher yields under milder conditions. researchgate.net

Catalyst-Free and Solvent-Free Reaction Conditions

A primary goal of green chemistry is to minimize or eliminate the use of hazardous substances, including catalysts (especially heavy metals) and volatile organic solvents. Syntheses conducted under catalyst-free and solvent-free conditions represent a significant step toward this goal. researchgate.netoiccpress.com

Protocols have been developed for the synthesis of furo[2,3-d]pyrimidine derivatives without the need for a catalyst. researchgate.net These reactions can be promoted by other green energy sources, such as visible light irradiation, which allows for the convenient one-pot synthesis of related pyrano[2,3-d]pyrimidine scaffolds at room temperature. researchgate.net The benefits of such methods are numerous: they are cost-effective, simplify work-up procedures (often avoiding column chromatography), reduce waste, and exhibit high atom economy. researchgate.net Microwave irradiation is another technique that frequently enables catalyst-free and solvent-free reactions for pyrimidine synthesis. nih.gov

Employment of Green Solvents (e.g., Water, Glycerol, Ionic Liquids)

Replacing traditional volatile organic solvents with greener alternatives is a cornerstone of sustainable chemistry. Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability.

Several synthetic protocols for fused pyrimidines have been successfully developed using water as the reaction medium. nih.govresearchgate.net For instance, a catalyst-free synthesis of novel furo[2,3-d]pyrimidine derivatives can be conducted in water, showcasing a highly environmentally friendly approach. researchgate.net Often, the use of water is combined with other green techniques, such as ultrasonic irradiation, to facilitate reactions between sparingly soluble organic reactants. nih.goveurjchem.com The use of other green solvents, such as Cyrene (a bio-based alternative to dipolar aprotic solvents), is also gaining traction in various organic transformations, offering a non-toxic and sustainable reaction medium. mdpi.com

Transition Metal-Catalyzed Coupling Reactions (e.g., Cu-catalyzed, Pd-catalyzed)

Transition metal catalysis is a powerful tool for the construction of complex molecular architectures, including the furo[2,3-d]pyrimidine core. nih.govdntb.gov.ua Palladium and copper catalysts are particularly prominent in forming the C-C and C-N bonds necessary to build the fused ring system. nih.govresearchgate.net

A notable example is the Palladium(II)-catalyzed three-component synthesis of 2,4,6-triarylfuro[2,3-d]pyrimidines. acs.orgnih.govbohrium.com This reaction proceeds via an addition/cyclization cascade of β-ketodinitriles, phenylboronic acids, and benzaldehydes, allowing for the simultaneous construction of both the furan and pyrimidine rings in a single pot. acs.org This elegant protocol involves the formation of multiple bonds (C–C, C═C, C–O, C–N, and C═N) and demonstrates the efficiency of palladium catalysis. bohrium.comacs.org

Copper-catalyzed reactions have also been instrumental in the synthesis of related fused N-heterocycles. For instance, a green and simple Cu-catalyzed method has been reported for the efficient synthesis of key pyrrolo[2,3-d]pyrimidine intermediates. tandfonline.com These cross-coupling reactions are essential for decorating the pyrimidine scaffold with various substituents and for building the fused ring systems themselves. dntb.gov.uaresearchgate.net

Table 2: Examples of Transition Metal-Catalyzed Synthesis of Furo[2,3-d]pyrimidines and Related Heterocycles

Catalyst SystemReaction TypeKey FeaturesReference
Pd(II)Three-component synthesis of 2,4,6-triarylfuro[2,3-d]pyrimidinesConcurrent construction of furan and pyrimidine rings; high efficiency. acs.orgnih.govbohrium.com
Cu/6-methylpicolinic acidSynthesis of pyrrolo[2,3-d]pyrimidine derivativesOne-pot protocol from substituted 5-bromopyrimidin-4-amines and alkynes. tandfonline.com

Structural Elucidation and Spectroscopic Analysis Advanced Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR techniques are indispensable for the complete structural assignment of complex organic molecules like 4,6-Dimethyl-2-phenylfuro[2,3-d]pyrimidine. While standard 1D ¹H and ¹³C NMR provide initial insights, 2D NMR experiments are crucial for assembling the molecular puzzle.

2D NMR Techniques for Complex Structural Assignment

For structurally related furo[2,3-d]pyrimidine (B11772683) derivatives, a suite of 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used for unambiguous assignment of proton and carbon signals. For instance, in analogous N-substituted 6-aryl-furo[2,3-d]pyrimidin-4-amines, these techniques have been vital for complete chemical shift assignments.

A hypothetical analysis for this compound would involve:

COSY: To establish proton-proton couplings, for example, within the phenyl ring.

HSQC: To correlate directly bonded protons and carbons, such as the methyl protons to their corresponding carbon atoms.

HMBC: To identify long-range (2-3 bond) correlations between protons and carbons. This would be critical for connecting the phenyl ring to the C2 position of the pyrimidine (B1678525) ring and the methyl groups to the C4 and C6 positions.

Technique Purpose for this compound Anticipated Correlations
COSY Identify ¹H-¹H spin systemsCorrelations between ortho, meta, and para protons of the phenyl ring.
HSQC Correlate protons to directly attached carbonsC4-CH₃, C6-CH₃, C5-H, and phenyl C-H correlations.
HMBC Establish connectivity across the moleculePhenyl protons to C2; C4-CH₃ protons to C4 and adjacent carbons; C6-CH₃ protons to C6 and adjacent carbons.

Elucidation of Stereochemistry via NMR

For molecules with stereocenters, NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) are employed to determine spatial proximities between protons. While this compound itself is achiral and planar, stereochemical considerations become paramount in substituted analogs where chirality is introduced. For example, studies on chiral 6-aryl-furo[2,3-d]pyrimidin-4-amines have shown that the stereochemistry at substituent groups is crucial for their biological activity, and this is often determined using such NMR methods.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For this compound (C₁₆H₁₄N₂O), the expected exact mass can be calculated and compared with the experimentally determined value. This comparison can confirm the elemental composition with a high degree of confidence, typically within a few parts per million (ppm).

Parameter Value
Molecular Formula C₁₆H₁₄N₂O
Calculated Exact Mass 250.1106
Typical HRMS Accuracy < 5 ppm

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise information on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not widely published, data from closely related pyrimidine derivatives offer insights into the expected geometry. For instance, crystal structures of other furo[2,3-d]pyrimidine derivatives confirm the planarity of the fused ring system. ed.ac.uk X-ray analysis of compounds like bis(4,6-dimethyl-2-pyrimidyl)diselenide has provided detailed structural parameters for the 4,6-dimethylpyrimidine (B31164) moiety.

A hypothetical crystal structure determination for this compound would yield a data table similar to the following:

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~ 8.5
b (Å) ~ 10.2
c (Å) ~ 15.1
β (°) ~ 95.0
Volume (ų) ~ 1300
Z 4

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups and characterize the bonding within a molecule. Each vibrational mode corresponds to a specific motion of atoms, such as stretching or bending of bonds.

For this compound, characteristic vibrational frequencies would be expected for the C=N and C=C stretching modes of the pyrimidine and furan (B31954) rings, the aromatic C-H stretching of the phenyl group, and the aliphatic C-H stretching of the methyl groups. Studies on the related compound 2-amino-4,6-dimethylpyrimidine (B23340) have provided detailed assignments of its IR and Raman spectra, which can serve as a basis for interpreting the spectrum of the title compound.

Functional Group / Moiety Vibrational Mode Expected Wavenumber (cm⁻¹) (IR) Expected Wavenumber (cm⁻¹) (Raman)
Phenyl C-HStretching3100 - 30003100 - 3000
Methyl C-HStretching2980 - 28502980 - 2850
Aromatic C=CStretching1600 - 14501600 - 1450
Pyrimidine/Furan C=N, C=CRing Stretching1580 - 14001580 - 1400
C-O-C (Furan)Asymmetric Stretching~ 1250Weak
Phenyl C-HOut-of-plane Bending900 - 675Weak

Theoretical and Computational Chemistry of 4,6 Dimethyl 2 Phenylfuro 2,3 D Pyrimidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost for the study of molecular systems. It is widely used to investigate the geometry, electronic structure, and spectroscopic properties of heterocyclic compounds, including the furo[2,3-d]pyrimidine (B11772683) core. DFT calculations for such molecules typically employ hybrid functionals like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets such as 6-31G(d,p) or the more extensive 6-311++G(d,p) to achieve reliable results. researchgate.net

Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO)

Before any properties can be accurately predicted, the molecule's geometry must be optimized to find its most stable, lowest-energy conformation. DFT calculations are used to determine key structural parameters such as bond lengths, bond angles, and dihedral angles.

The electronic character of the molecule is primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and electronic properties. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily excitable.

In studies of related scaffolds like pyrrolo[2,3-d]pyrimidines, DFT calculations have been used to determine these energies. researchgate.net The distribution of HOMO and LUMO orbitals also reveals the regions of the molecule most involved in electron donation and acceptance, respectively. For the furo[2,3-d]pyrimidine core, the HOMO is typically distributed across the fused ring system, while the LUMO may be localized on either the pyrimidine (B1678525) or the phenyl substituent, depending on the specific substitution pattern.

Table 1: Representative Frontier Orbital Energies for a Related Pyrrolo[2,3-d]pyrimidine Derivative

Parameter Value (eV)
EHOMO -6.12
ELUMO -1.89
Energy Gap (ΔE) 4.23

Data derived from DFT/TD-DFT calculations with B3LYP/6-311G++ level of theory for a related pyrrolo[2,3-d]pyrimidine derivative. researchgate.net

Prediction of Spectroscopic Properties

DFT calculations are instrumental in predicting and interpreting various types of molecular spectra.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax). These calculations help assign the observed absorption bands to specific electronic transitions, such as π→π* or n→π*, which are characteristic of conjugated aromatic systems like 4,6-Dimethyl-2-phenylfuro[2,3-d]pyrimidine.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. By analyzing the normal modes of vibration, each calculated frequency can be assigned to specific molecular motions, such as C-H stretching, C=N bending, or ring deformation modes. This aids in the structural confirmation of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is highly effective for predicting the ¹H and ¹³C NMR chemical shifts. Theoretical predictions serve as a valuable tool for assigning experimental NMR signals to specific nuclei within the molecule, which can be challenging in complex heterocyclic structures.

Molecular Dynamics Simulations and Conformational Analysis

While DFT provides a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations are particularly useful for studying the conformational flexibility of the molecule and its interactions with its environment, such as a solvent or a biological receptor. nih.govrsc.org

In the context of medicinal chemistry, where furo[2,3-d]pyrimidine derivatives are often investigated as kinase inhibitors, MD simulations are crucial for understanding the stability of the ligand-protein complex. researchgate.netnih.govresearchgate.net A simulation typically runs for hundreds of nanoseconds, tracking the positions and velocities of all atoms in the system. nih.gov

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the molecule's or protein's backbone atoms from their initial position over time. A stable RMSD value indicates that the system has reached equilibrium.

Root Mean Square Fluctuation (RMSF): This analysis identifies the flexibility of different regions of the molecule or protein.

Solvent Accessible Surface Area (SASA): SASA calculations measure the surface area of the molecule that is accessible to the solvent, providing information about its solubility and interaction with the surrounding medium.

Binding Free Energy Calculations: Methods like MM/PBSA and MM/GBSA are used to estimate the binding affinity between the furo[2,3-d]pyrimidine derivative and its target protein, which is critical for drug design.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can elucidate the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. This involves identifying intermediate structures and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

The electronic properties derived from DFT calculations, particularly the HOMO and LUMO energies, can be used to calculate a variety of quantum chemical descriptors. These descriptors quantify the reactivity of a molecule and are often used in Quantitative Structure-Activity Relationship (QSAR) studies.

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Global Electrophilicity Index (ω): This index quantifies the ability of a molecule to act as an electrophile. It is defined as ω = μ² / (2η), where μ is the chemical potential (μ = -χ).

These descriptors provide a quantitative basis for understanding the reactivity of this compound and for comparing its potential reactivity with other derivatives in its class. For instance, a higher electrophilicity index would suggest a greater susceptibility to nucleophilic attack. DFT studies on similar heterocyclic systems have shown that these descriptors are valuable for predicting their biological and chemical behavior. researchgate.net

Table 2: Representative Quantum Chemical Descriptors for a Related Heterocyclic System

Descriptor Formula Typical Value (eV)
Ionization Potential (I) -EHOMO 6.12
Electron Affinity (A) -ELUMO 1.89
Chemical Hardness (η) (I - A) / 2 2.115
Electronegativity (χ) (I + A) / 2 4.005
Electrophilicity Index (ω) χ² / (2η) 3.79

Values calculated from the representative frontier orbital energies in Table 1.

Synthetic Utility and Chemical Applications Non Medicinal

Role as Synthetic Building Blocks for Complex Organic Molecules

The furo[2,3-d]pyrimidine (B11772683) core, of which 4,6-Dimethyl-2-phenylfuro[2,3-d]pyrimidine is a specific example, is a foundational structure in organic synthesis for building more complex, polyfunctional molecules. rsc.orgresearchgate.netontosight.ai Chemists utilize the core scaffold and its reactive sites to introduce a variety of substituents, leading to the creation of novel compounds with tailored properties. nih.govresearchgate.net

The synthesis of diverse furo[2,3-d]pyrimidine derivatives demonstrates the core's utility as a versatile building block. rsc.orgnih.gov For instance, research has shown the preparation of novel furo[2,3-d]pyrimidine-based chalcones, indicating that the core structure can be readily functionalized to append other significant chemical motifs. nih.gov The positions on both the pyrimidine (B1678525) and furan (B31954) rings are available for modification, allowing for the systematic alteration of the molecule's steric and electronic characteristics. researchgate.net This adaptability is crucial for creating libraries of compounds for screening in various applications. Studies have detailed the synthesis of numerous derivatives, including furo[3,2-e] rsc.orgnih.govkoreascience.krtriazolo[1,5-c]pyrimidines, by further elaborating the initial furo[2,3-d]pyrimidine structure. nih.gov This highlights the role of the furo[2,3-d]pyrimidine system not just as a final product but as a key intermediate in multi-step synthetic pathways toward even more complex heterocyclic systems. nih.govresearchgate.net

Applications in Materials Science (e.g., Fluorescent materials, NLO materials)

The electron-deficient nature of the pyrimidine ring, combined with the electron-rich furan moiety, imparts interesting photophysical properties to the furo[2,3-d]pyrimidine scaffold, making it a candidate for advanced materials. rsc.org

Fluorescent Materials: Derivatives of the furo[2,3-d]pyrimidine class have been shown to possess significant photoluminescent properties. koreascience.krnih.gov A study on 2,4,6-triarylfuro[2,3-d]pyrimidines revealed that these compounds exhibit excellent photoluminescence, with absorption maxima in the range of 348–387 nm and emission maxima from 468 to 533 nm. nih.gov Similarly, various 5,6-diphenylfuro[2,3-d]pyrimidine derivatives have been investigated for their optical properties and their potential use in organic light-emitting diodes (OLEDs). koreascience.kr These compounds display violet-blue fluorescence, a crucial color for full-color display technology. The thermal stability of these materials, with decomposition temperatures often exceeding 200°C, further enhances their suitability for electronic device fabrication. koreascience.kr

Photoluminescence Properties of Selected Furo[2,3-d]pyrimidine Derivatives
Compound StructureAbsorption Max (λabs, nm)Emission Max (λem, nm)Reference
2,4,6-Triarylfuro[2,3-d]pyrimidines (General)348–387468–533 nih.gov
5,6-Diphenylfuro[2,3-d]pyrimidine derivatives (General)Not SpecifiedViolet-Blue Region koreascience.kr

Nonlinear Optical (NLO) Materials: The pyrimidine core is recognized for its electron-withdrawing characteristics, making it an ideal component for creating "push-pull" molecules necessary for nonlinear optical (NLO) activity. rsc.orgrsc.orgresearchgate.net NLO materials are vital for applications in optical data processing, storage, and photonics. rsc.orgrsc.org Research into various pyrimidine derivatives has demonstrated their potential for significant NLO responses, including second and third-order effects. rsc.orgresearchgate.net While studies may not focus specifically on this compound, the broader class of pyrimidine-based chromophores is under active investigation for NLO applications. researchgate.net Theoretical and experimental studies show that the NLO behavior of these molecules can be fine-tuned by modifying the donor and acceptor groups attached to the pyrimidine framework. rsc.org

Derivatives as Analytical Reagents

The fluorescent properties of the furo[2,3-d]pyrimidine scaffold have been harnessed to develop specialized analytical reagents, particularly chemosensors. These sensors can detect specific ions or molecules through changes in their optical properties.

One study detailed the design and synthesis of a novel furo[2,3-d]pyrimidine derivative that functions as a fluorescent chemosensor for the hydrogen sulfate (B86663) anion (HSO₄⁻). nih.gov Upon interaction with HSO₄⁻, the compound exhibits a distinct change in its absorption and emission spectra, allowing for the selective detection of this anion. nih.gov The mechanism is believed to involve the formation of a hydrogen-bonded complex between the sensor molecule and the anion. nih.gov Similarly, other pyrimidine-based compounds have been developed as selective chromogenic and fluorogenic chemosensors for metal ions like Fe³⁺. wu.ac.th These sensors operate via a "turn-off" fluorescence mechanism or by the appearance of a new charge-transfer band in the absorption spectrum upon binding the target ion. wu.ac.th

Properties of Furo[2,3-d]pyrimidine-Based Analytical Sensors
Sensor TypeTarget AnalyteDetection MechanismObserved ChangeReference
Fluorescent ChemosensorHSO₄⁻ (Hydrogen Sulfate)Hydrogen BondingAppearance of new absorption band (360-390 nm) and change in fluorescence. nih.gov
Fluorogenic/Chromogenic Chemosensor (Related Pyrimidine)Fe³⁺ (Iron (III) ion)ComplexationFluorescence "turn-off" and appearance of new absorption band (~351 nm). wu.ac.th

Potential in Agrochemicals (e.g., Plant Growth Stimulators)

While many applications of pyrimidine derivatives are medicinal, this structural class also has significant potential in the agrochemical sector. researchgate.net Research has explored their use as insecticides and as agents to improve crop health and growth. researchgate.netnih.gov

Specifically, derivatives of 4,6-dimethylpyrimidine (B31164), a core component of the title compound, have shown notable promise as plant growth stimulators. A study on S-substituted derivatives of 4,6-dimethylpyrimidine-2-thiol (B7761162) revealed that these compounds exhibit pronounced plant growth-stimulating activity. researchgate.net This finding suggests that the 4,6-dimethylpyrimidine scaffold is a promising starting point for the development of new plant growth regulators. researchgate.net The close structural relationship indicates that derivatives of this compound could also possess similar bioactivity. Further research into related pyrimidine compounds has also identified potential for insecticidal activity, highlighting the broad utility of this heterocyclic family in crop protection. nih.gov

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic methodologies for 4,6-Dimethyl-2-phenylfuro[2,3-d]pyrimidine is a cornerstone for its future development. Current research into the broader furo[2,3-d]pyrimidine (B11772683) class reveals a trend towards more efficient and environmentally benign synthetic strategies. Future efforts will likely focus on the following:

One-Pot, Multi-Component Reactions: The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, offers significant advantages in terms of time, resource, and waste reduction. researchgate.netresearchgate.net Recent successes in palladium-catalyzed three-component synthesis of other furo[2,3-d]pyrimidine derivatives provide a promising blueprint for application to this compound. acs.orgnih.gov

Green Chemistry Approaches: The use of eco-friendly solvents, catalysts, and reaction conditions is a growing priority in chemical synthesis. researchgate.net Research into protocols that utilize biodegradable catalysts, such as eggshell powder, or solvent-free conditions under microwave irradiation for related heterocyclic systems showcases the potential for greener synthetic pathways. researchgate.net

Catalyst Innovation: The exploration of novel catalysts, including nanostructured materials, could lead to higher yields, improved selectivity, and milder reaction conditions. researchgate.net For instance, the use of nanostructured palladium pyrophosphate has been reported for the synthesis of related furo[2,3-d]pyrimidine derivatives. researchgate.net

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyAdvantagesPotential Challenges
One-Pot, Multi-Component Reactions Time and resource-efficient, reduced wasteOptimization of reaction conditions for multiple steps
Green Chemistry Approaches Environmentally friendly, use of renewable resourcesCatalyst stability and reusability
Novel Catalyst Development Higher yields, improved selectivity, milder conditionsCatalyst cost and scalability

Exploration of Undiscovered Reactivity Profiles

A thorough understanding of the reactivity of this compound is crucial for synthesizing new derivatives with tailored properties. Future research should systematically investigate its behavior in a variety of chemical transformations. Key areas for exploration include:

Functionalization of the Core Structure: Investigating reactions that allow for the selective introduction of different functional groups at various positions on the furo[2,3-d]pyrimidine scaffold will be essential for creating libraries of new compounds for screening. researchgate.net

Ring-Opening and Rearrangement Reactions: Studying the stability of the furo[2,3-d]pyrimidine ring system under different conditions could reveal novel rearrangement pathways, leading to the synthesis of unique heterocyclic structures.

Photochemical and Electrochemical Reactivity: Exploring the behavior of the compound under photochemical or electrochemical conditions could open up new avenues for synthesis and applications in areas such as materials science.

Advanced Computational Modeling for Property Prediction

Computational chemistry offers a powerful tool for accelerating the discovery and development of new molecules by predicting their properties and interactions. For this compound, advanced computational modeling can be applied to:

Structure-Activity Relationship (SAR) Studies: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of derivatives with their biological activity, guiding the design of more potent compounds. mdpi.com

Molecular Docking and Dynamics Simulations: These techniques can provide insights into the binding modes of this compound derivatives with biological targets, such as protein kinases. nih.govrsc.orgnih.gov This understanding is critical for rational drug design.

Prediction of Physicochemical Properties: Computational models can predict properties such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development.

Integration with Flow Chemistry and Automated Synthesis

The adoption of flow chemistry and automated synthesis platforms presents a significant opportunity to streamline the synthesis and optimization of this compound and its derivatives. researchgate.net The benefits of this approach include:

Enhanced Reaction Control and Safety: Flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and safety, especially for highly exothermic or hazardous reactions. mdpi.comnih.gov

Rapid Reaction Optimization: Automated systems can perform a large number of experiments in a short period, enabling the rapid optimization of reaction conditions. researchgate.netchimia.ch

Scalability: Flow chemistry processes can often be scaled up more easily and efficiently than traditional batch processes. mdpi.com The synthesis of fused pyrimidinone derivatives in an automated high-temperature and high-pressure flow reactor has demonstrated the potential for rapid and efficient production. acs.org

TechnologyAdvantages
Flow Chemistry Precise reaction control, enhanced safety, improved scalability
Automated Synthesis High-throughput screening, rapid optimization, increased reproducibility

Investigation into Non-Conventional Applications

While much of the current research on furo[2,3-d]pyrimidines focuses on their potential as kinase inhibitors for cancer therapy, future investigations should explore a wider range of applications. researchgate.netresearchgate.net The structural similarity of furo[2,3-d]pyrimidines to purines suggests potential in various biological processes. researchgate.netresearchgate.net Non-conventional applications to be explored include:

Materials Science: The photoluminescent properties observed in some furo[2,3-d]pyrimidine derivatives suggest potential applications in organic light-emitting diodes (OLEDs) or as fluorescent probes. acs.org

Agrochemicals: The plant growth-stimulating activity reported for some pyrimidine (B1678525) derivatives indicates a potential for developing new agrochemicals. researchgate.net

Antiviral and Antimicrobial Agents: The broad biological activity of heterocyclic compounds warrants investigation into the antiviral and antimicrobial properties of this compound derivatives. researchgate.net Classical and nonclassical furo[2,3-d]pyrimidines have been synthesized as novel antifolates with potential therapeutic applications. nih.gov

Challenges in Scalable and Economical Production

A significant hurdle in the widespread application of this compound will be the development of scalable and cost-effective production methods. Key challenges include:

Cost of Starting Materials and Reagents: The economic viability of any synthetic route is heavily dependent on the cost of the starting materials and reagents.

Purification: The purification of the final product and intermediates can be a significant bottleneck in large-scale production. The development of synthetic routes that yield high-purity products with minimal need for purification is highly desirable.

Process Safety and Environmental Impact: Ensuring the safety of the chemical process and minimizing its environmental impact are critical considerations for industrial-scale production.

Addressing these challenges will require a multidisciplinary approach, combining expertise in synthetic organic chemistry, process chemistry, and chemical engineering. The development of robust and efficient manufacturing processes will be essential to translate the scientific potential of this compound into practical applications.

Q & A

Q. What are the key strategies for synthesizing 4,6-dimethyl-2-phenylfuro[2,3-d]pyrimidine and its derivatives?

The synthesis typically involves cyclization reactions and functional group modifications. For example, 4-chloro-2,6-dimethylfuro[2,3-d]pyrimidine can be synthesized via chlorination of precursor pyrimidine intermediates using phosphorus oxychloride (POCl₃) under reflux conditions . Substitutions at the 4-position are achieved through nucleophilic aromatic displacement with amines or alcohols. For instance, N-aryl derivatives are prepared by reacting 4-chloro intermediates with substituted anilines in the presence of a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at elevated temperatures (80–100°C) . Reaction optimization often requires monitoring via TLC and purification using column chromatography with solvents like hexane/ethyl acetate (3:1) .

Q. How is structural characterization performed for furo[2,3-d]pyrimidine derivatives?

Key techniques include:

  • 1H NMR spectroscopy : Protons on the furopyrimidine ring (e.g., C2-methyl groups) resonate as singlets near δ 2.36–2.50 ppm, while aromatic protons from phenyl substituents appear as multiplets in δ 6.5–8.0 ppm .
  • X-ray crystallography : Used to confirm molecular geometry and intermolecular interactions. For example, derivatives like 6-(2,6-dimethylphenyl)pyrido[2,3-d]pyrimidin-7-amine show planar pyrimidine rings with bond lengths of 1.33–1.38 Å (C–N) and 1.40–1.42 Å (C–C) .
  • Melting point analysis : Sharp melting points (e.g., 192–194°C for substituted derivatives) indicate high purity .

Advanced Research Questions

Q. How can contradictory biological activity data for furo[2,3-d]pyrimidines be resolved?

Discrepancies in activity (e.g., in vitro vs. in vivo efficacy) may arise from pharmacokinetic limitations or off-target effects. To address this:

  • Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., alkyl chains, aryl groups) at the 4-position. For example, N-butyl derivatives show improved solubility and receptor affinity compared to methyl analogs .
  • Metabolic stability assays : Use liver microsomes to assess cytochrome P450-mediated degradation. Derivatives with electron-withdrawing groups (e.g., chloro, methoxy) often exhibit longer half-lives .
  • Crystallographic analysis : Resolve binding modes to target proteins (e.g., kinases, FAK) to identify critical hydrogen bonds or π-π interactions .

Q. What methodologies are effective for designing multi-target furo[2,3-d]pyrimidines?

Multi-target inhibitors require balancing selectivity and potency:

  • Scaffold hybridization : Combine furo[2,3-d]pyrimidine with pharmacophores from known inhibitors. For instance, incorporating pyrrolo[2,3-d]pyrimidine moieties enhances binding to kinase hinge regions .
  • Computational docking : Use programs like AutoDock Vina to predict interactions with multiple receptors (e.g., PARP-1, CHK1). Prioritize compounds with low binding energies (<−8 kcal/mol) .
  • Water solubility optimization : Introduce polar groups (e.g., morpholine, piperazine) at the 4-position. Hydrochloride salts of N-methyl derivatives improve aqueous solubility (e.g., 21 in ).

Key Considerations for Researchers

  • Safety : Derivatives may cause skin/eye irritation (H315, H319). Use PPE and handle in fume hoods .
  • Data Validation : Cross-reference synthetic protocols with spectral databases (e.g., PubChem) to confirm purity .
  • Collaborative Tools : Utilize resources like the Cambridge Structural Database for crystallographic comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.